7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
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Overview
Description
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a suitable diketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a] derivatives: These compounds also feature a fused ring system and have applications in medicinal chemistry.
Uniqueness
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyrazole and oxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound notable for its unique structural properties, combining both pyrazole and oxazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-tumor effects.
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- CAS Number : 275729-77-2
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects by:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory pathways.
- Receptor Modulation : Interacting with specific receptors that mediate cellular responses related to inflammation and tumor growth.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its efficacy in reducing pro-inflammatory cytokine production in vitro, suggesting a mechanism that involves the modulation of signaling pathways associated with inflammation .
Antitumor Activity
Preliminary investigations into the antitumor potential of this compound have shown promising results. In cell line studies, it demonstrated cytotoxic effects against various cancer cell types. The compound's ability to induce apoptosis in malignant cells was particularly noted .
Study 1: In Vitro Anti-inflammatory Effects
A study conducted on human lung epithelial cells treated with this compound revealed a significant decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha. This suggests that the compound could be a candidate for treating chronic inflammatory diseases like COPD .
Study 2: Antitumor Efficacy
In a recent experiment involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | Heterocyclic | Antitumor |
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a] | Heterocyclic | Anti-inflammatory |
The unique structure of this compound differentiates it from similar compounds by providing distinct pharmacological properties that warrant further investigation.
Properties
IUPAC Name |
7,7-dimethyl-5,6-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2)3-4-14-7-6(8(12)13)5-10-11(7)9/h5H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDKGGVGRDATBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C(C=NN21)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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